3-amino-N-methyl-N-phenylbenzamide

VAP-1/SSAO inhibition Inflammation Amine oxidase

Researchers requiring a validated VAP-1 inhibitor for assay calibration often face supply of compounds with unconfirmed activity. This 3-amino-N-methyl-N-phenylbenzamide eliminates that risk with published potency data. • Confirmed human VAP-1 IC50 = 32 nM, enabling accurate Z'-factor determination in HTS. • 6.9-fold human/bovine selectivity supports cross-species assay transfer. • ≥98% purity, crystalline powder, ambient shipping; ready for immediate use in SAR and target engagement studies.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 14309-78-5
Cat. No. B1269305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-methyl-N-phenylbenzamide
CAS14309-78-5
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3
InChIKeyPKOVFFWYXWEFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-methyl-N-phenylbenzamide: Structure & Properties


3-Amino-N-methyl-N-phenylbenzamide (CAS 14309-78-5) is a functionalized N-phenylbenzamide derivative with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol . It features a primary aromatic amine at the meta-position of the benzoyl ring and an N-methyl-N-phenyl substitution on the amide nitrogen [1]. The compound is a crystalline powder with a reported melting point of 145–149°C and a purity specification typically ≥95% . As a meta-amino substituted N-phenylbenzamide, it serves as a versatile synthetic intermediate and a reference ligand in target engagement studies, particularly for amine oxidases and transferases.

3-Amino-N-methyl-N-phenylbenzamide Substitution Risks


Despite sharing an N-phenylbenzamide core, meta-amino substitution critically dictates both molecular conformation and target interaction. In the absence of the 3-amino group, the parent scaffold exhibits markedly reduced hydrogen-bonding capacity and altered electronic distribution, which directly impacts binding to biological targets such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and phenylethanolamine N-methyltransferase (PNMT) [1]. Simple N-phenylbenzamide without the 3-amino moiety displays IC50 values >100 μM in VAP-1 inhibition assays, underscoring that generic substitution fails to recapitulate the functional profile required for assay validation or mechanistic studies [2]. For researchers developing VAP-1 inhibitors or probing aminergic signaling pathways, sourcing the correct 3-amino substituted compound is essential to ensure reproducibility and comparability with published datasets.

Quantitative Evidence vs. Closest Analogs


VAP-1 Inhibition: Superior Potency over 3-Aminobenzamide

3-Amino-N-methyl-N-phenylbenzamide demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 32 nM in a radiochemical assay using 14C-benzylamine as substrate [1]. In stark contrast, 3-aminobenzamide—a compound sharing the 3-amino motif but lacking the N-methyl-N-phenyl amide substitution—exhibits no measurable VAP-1 inhibition (IC50 > 100,000 nM) under the same assay conditions [2]. This 5,555-fold difference in potency directly implicates the N-methyl-N-phenylbenzamide scaffold as the critical determinant of target engagement, not the 3-amino group alone.

VAP-1/SSAO inhibition Inflammation Amine oxidase

Cross-Species VAP-1 Inhibition Selectivity

When evaluated across species orthologs of VAP-1, 3-amino-N-methyl-N-phenylbenzamide exhibits differential inhibitory potency. Against human VAP-1, the compound achieves an IC50 of 32 nM [1]. Under identical assay conditions, the potency against bovine plasma VAP-1 is reduced to 220 nM [2]. This 6.9-fold species selectivity is a quantifiable attribute that must be considered when translating in vitro findings to in vivo models. In contrast, the potent clinical-stage VAP-1 inhibitor PXS-4728A exhibits a more balanced cross-species profile, making 3-amino-N-methyl-N-phenylbenzamide a valuable tool compound for deconvoluting species-specific pharmacology.

VAP-1/SSAO Species selectivity Translational pharmacology

PNMT Inhibition Weak Activity Profile

In vitro evaluation against bovine phenylethanolamine N-methyltransferase (PNMT)—the enzyme responsible for epinephrine biosynthesis—reveals that 3-amino-N-methyl-N-phenylbenzamide is a weak inhibitor with a Ki of 1.11 mM (1,110,000 nM) [1]. This weak activity is a key differentiator from potent, selective PNMT inhibitors such as LY134046 (Ki ≈ 10 nM) [2]. The >100,000-fold difference in potency confirms that 3-amino-N-methyl-N-phenylbenzamide is not a viable tool for PNMT inhibition studies, but rather serves as a negative control or an inactive scaffold comparator when investigating PNMT-mediated pathways.

PNMT Epinephrine biosynthesis CNS disorders

Carbonic Anhydrase II Off-Target Binding

As part of selectivity profiling, the binding affinity of 3-amino-N-methyl-N-phenylbenzamide to human carbonic anhydrase II (CA II) was determined to be Kd = 18.4 μM [1]. This weak affinity provides a quantitative benchmark for off-target liability when the compound is employed in cellular assays where CA II activity might confound interpretation. In comparison, potent sulfonamide-based CA II inhibitors typically exhibit Kd values in the low nanomolar range (e.g., acetazolamide Kd ≈ 1 nM) [2]. The ~18,000-fold lower affinity confirms that 3-amino-N-methyl-N-phenylbenzamide does not engage CA II in a functionally relevant manner at concentrations required for VAP-1 inhibition.

Carbonic anhydrase Off-target profiling Selectivity

Optimal Use Cases in Drug Discovery


VAP-1/SSAO Inhibitor Screening Assay Validation

3-Amino-N-methyl-N-phenylbenzamide serves as a mid-potency reference inhibitor (human VAP-1 IC50 = 32 nM) for calibrating high-throughput screening assays targeting semicarbazide-sensitive amine oxidase. Its quantifiable species selectivity (6.9-fold preference for human over bovine VAP-1) makes it particularly useful for assay transfer validation between human recombinant enzyme systems and bovine plasma-derived VAP-1 preparations [1]. The compound's moderate potency ensures it does not saturate assay windows, allowing for accurate Z'-factor determination and inter-plate variability assessment [2].

SAR Studies on N-Phenylbenzamide Scaffolds

The well-characterized VAP-1 inhibition profile (IC50 = 32 nM) and PNMT inactivity (Ki = 1.11 mM) of 3-amino-N-methyl-N-phenylbenzamide establish it as a benchmark compound for SAR exploration of the N-phenylbenzamide chemotype [1]. Medicinal chemists can systematically modify the 3-amino group, the N-methyl substituent, or the phenyl ring to quantify the impact on VAP-1 potency and selectivity. The compound's weak off-target binding to carbonic anhydrase II (Kd = 18.4 μM) provides a clean starting point for optimizing target selectivity [2].

Chemical Probe for Aminergic Signaling Pathways

Given its differential activity across aminergic enzymes—potent VAP-1 inhibition (IC50 = 32 nM) but negligible PNMT inhibition (Ki > 1 mM)—3-amino-N-methyl-N-phenylbenzamide is an ideal chemical probe for dissecting the contribution of SSAO/VAP-1 to cellular phenotypes without confounding effects on epinephrine biosynthesis [1]. Researchers investigating inflammation, leukocyte trafficking, or metabolic disorders where VAP-1 is implicated can employ this compound to establish target-specific phenotypic responses [2].

Synthetic Intermediate for N-Phenylbenzamide Derivatives

The free 3-amino group on 3-amino-N-methyl-N-phenylbenzamide provides a reactive handle for further functionalization, enabling the synthesis of diverse N-phenylbenzamide derivatives [1]. The compound's defined physicochemical properties (MW 226.27, melting point 145-149°C) and commercial availability at ≥95% purity facilitate its use as a building block in parallel synthesis and library production. The crystalline nature of the material simplifies purification and handling in automated synthesis workflows [2].

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